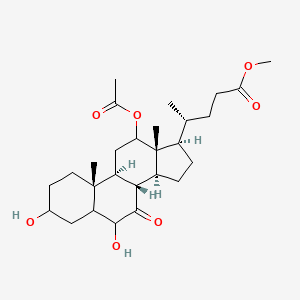
diethoxy(ethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy(ethyl)silane is an organosilicon compound with the molecular formula C6H16O2Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its reactivity and ability to form siloxane bonds, making it valuable in the synthesis of silicone-based materials .
Preparation Methods
Diethoxy(ethyl)silane can be synthesized through several methods. One common synthetic route involves the ethoxylation of ethyltrichlorosilane. This reaction typically occurs in the presence of a catalyst such as a tertiary amine or a metal halide. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of an inert solvent like toluene .
Industrial production methods for this compound often involve the hydrolysis and condensation of tetraethoxysilane. This process can be catalyzed by acids or bases and typically occurs at elevated temperatures. The resulting product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Diethoxy(ethyl)silane undergoes various chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Oxidation: this compound can be oxidized to form silanols and siloxanes.
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Scientific Research Applications
Diethoxy(ethyl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diethoxy(ethyl)silane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. These reactions are often catalyzed by acids or bases and can lead to the formation of complex siloxane structures .
Comparison with Similar Compounds
Diethoxy(ethyl)silane can be compared with other similar compounds, such as:
Tetraethoxysilane (TEOS): TEOS is a widely used precursor in the synthesis of silica and silicate materials.
Hexaethoxydisiloxane (HEDS): HEDS is another organosilicon compound that undergoes hydrolysis and condensation to form cyclic siloxane structures.
Octaethoxytrisiloxane (OETS): OETS also undergoes hydrolysis and condensation to form various cyclic siloxane structures.
This compound is unique in its ability to form both linear and cyclic siloxane structures, making it versatile for various applications .
Properties
CAS No. |
13175-88-7 |
|---|---|
Molecular Formula |
C6H16O2Si |
Molecular Weight |
148.27554 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



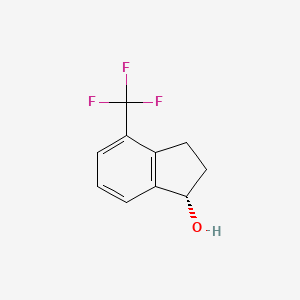
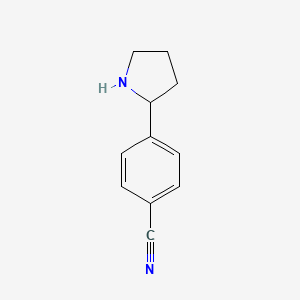
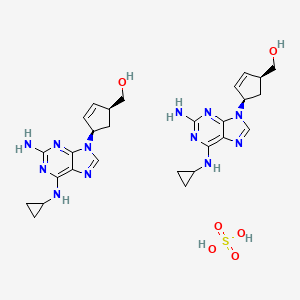
![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)
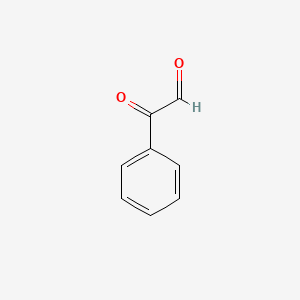
![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)
